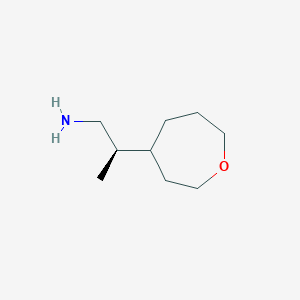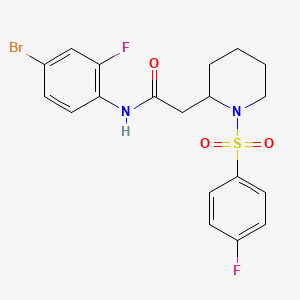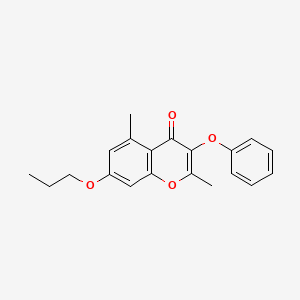
(2R)-2-(Oxepan-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxepan-4-yl)propan-1-amine, also known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is a chiral cyclic amino acid. It is a potential scaffold for the development of novel therapeutics due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(Oxepan-4-yl)propan-1-amine is not well understood. However, it has been shown to interact with biological targets such as enzymes and receptors. For example, (2R)-2-(Oxepan-4-yl)propan-1-amine has been reported to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition could potentially lead to the development of novel anti-diabetic drugs.
Biochemical and Physiological Effects
Studies have shown that (2R)-2-(Oxepan-4-yl)propan-1-amine can have various biochemical and physiological effects. For instance, it has been reported to increase insulin secretion in pancreatic beta cells, which could be beneficial for the treatment of diabetes. Additionally, (2R)-2-(Oxepan-4-yl)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-(Oxepan-4-yl)propan-1-amine is its unique structure, which makes it a potential scaffold for the development of novel therapeutics. Additionally, its synthesis is relatively straightforward, and it can be easily incorporated into peptidomimetics. However, one limitation is the lack of knowledge regarding its mechanism of action. Further research is needed to fully understand its biological activity.
Orientations Futures
There are several future directions for the research of (2R)-2-(Oxepan-4-yl)propan-1-amine. One direction is the development of novel peptidomimetics based on its structure. These compounds could potentially have therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify its biological targets. This could lead to the development of new drugs that target these biological pathways. Finally, (2R)-2-(Oxepan-4-yl)propan-1-amine could be used as a tool compound in chemical biology studies to investigate the role of specific enzymes and receptors in cellular processes.
Méthodes De Synthèse
The synthesis of (2R)-2-(Oxepan-4-yl)propan-1-amine can be achieved through the reaction of (2R)-2-(Oxepan-4-yl)propan-1-aminehydroxycyclohexane-1-carboxylic acid with oxirane in the presence of a base. The reaction proceeds via the opening of the oxirane ring and subsequent formation of a cyclic amine. The resulting product is a racemic mixture of (2R)- and (2S)-isomers, which can be separated by chiral chromatography.
Applications De Recherche Scientifique
(2R)-2-(Oxepan-4-yl)propan-1-amine has been used as a building block for the synthesis of various bioactive molecules. It has been incorporated into peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have been studied for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Propriétés
IUPAC Name |
(2R)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxepan-4-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]propanamide](/img/structure/B2976389.png)
![7-(4-isopropylphenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976391.png)
![5-amino-1-(2-anilino-2-oxoethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2976392.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
![8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2976397.png)

![5-(Methylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2976400.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2976402.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)